tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: is a pharmaceutical intermediate compound that plays a crucial role in the synthesis of various drugs, including anticancer agents like Lorlatinib . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with tert-butyl chloroformate and a suitable base, such as triethylamine, under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques like recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Hydrolyzed amines
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound is significant in medicinal chemistry for the development of anticancer drugs. It is a key intermediate in the synthesis of Lorlatinib, a drug used in the treatment of non-small cell lung cancer . Its unique structure allows for the modification of the pyrazole ring, leading to the discovery of new therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of drugs. Its role as an intermediate ensures the efficient synthesis of high-purity pharmaceutical compounds .
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound contributes to the formation of the active drug molecule, which inhibits the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways. These pathways are involved in the proliferation and survival of cancer cells .
Comparison with Similar Compounds
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
- tert-Butyl (4-bromo-1-methyl-1H-pyrazol-5-yl)(methyl)carbamate
- tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(ethyl)carbamate
Uniqueness: The uniqueness of tert-butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex pharmaceutical compounds .
Properties
CAS No. |
1619991-12-6 |
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Molecular Formula |
C10H16BrN3O2 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1-methylpyrazol-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)14(5)8-7(11)6-13(4)12-8/h6H,1-5H3 |
InChI Key |
HHXPUEXUHXXFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C=C1Br)C |
Origin of Product |
United States |
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